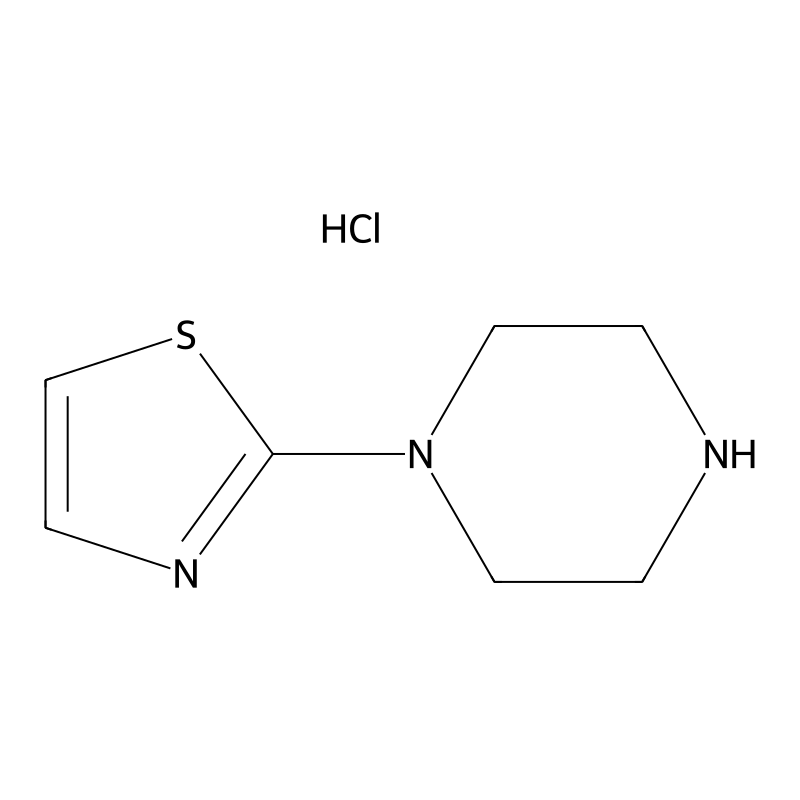2-(Piperazin-1-yl)thiazole hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thiazole Ring
The thiazole ring is a five-membered heterocycle found in various biologically active molecules. It's known to interact with enzymes and receptors in the body []. Research has explored thiazole derivatives for their potential as antimicrobials, antifungals, and anticonvulsants [, ].
Piperazine Moiety
The piperazine moiety is another common scaffold in medicinal chemistry. It's present in numerous drugs with diverse mechanisms of action, including antihistamines, antidepressants, and antiparasitics [].
Based on this information, researchers might explore 2-(PT) hydrochloride for its potential effects on:
Enzyme Inhibition
The combined presence of the thiazole ring and piperazine moiety could lead to interactions with specific enzymes.
Receptor Binding
-(PT) hydrochloride might bind to certain cell receptors, potentially impacting cellular processes.
2-(Piperazin-1-yl)thiazole hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃S and a molecular weight of 205.71 g/mol. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, attached to a piperazine moiety. The compound's structure contributes to its unique chemical properties, making it of interest in various fields, especially medicinal chemistry .
The reactivity of 2-(Piperazin-1-yl)thiazole hydrochloride can be attributed to both the thiazole and piperazine components. Key reactions include:
- Nucleophilic Substitution: The nitrogen atoms in the piperazine can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
- Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, which can be utilized in synthesizing derivatives with varied pharmacological profiles .
2-(Piperazin-1-yl)thiazole hydrochloride has demonstrated notable biological activities:
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential: Preliminary studies suggest potential anticancer properties, although further research is necessary to elucidate its mechanisms of action.
- CNS Activity: Given the piperazine structure, it may interact with central nervous system targets, indicating potential use in neuropharmacology .
Several synthetic routes have been explored for producing 2-(Piperazin-1-yl)thiazole hydrochloride:
- Condensation Reactions: Thiazole derivatives can be synthesized through condensation reactions involving piperazine and thiazole precursors.
- Cyclization Techniques: Cyclization methods involving appropriate substrates can yield the desired thiazole-piperazine structure.
- Reflux Conditions: Many syntheses require refluxing in solvents like ethanol or methanol to facilitate reaction completion and improve yields .
The applications of 2-(Piperazin-1-yl)thiazole hydrochloride span various domains:
- Pharmaceutical Industry: It is investigated as a lead compound for developing new antibiotics and anticancer agents.
- Research Tool: Utilized in biological research to explore mechanisms of action related to its antimicrobial and anticancer properties.
- Chemical Intermediates: Acts as an intermediate in synthesizing more complex pharmaceutical compounds .
Interaction studies involving 2-(Piperazin-1-yl)thiazole hydrochloride focus on its binding affinities and biological interactions:
- Protein Binding Studies: Investigations into how effectively this compound binds to target proteins can help predict its pharmacokinetics.
- Receptor Interaction: Studies assessing its interaction with neurotransmitter receptors could elucidate its potential CNS effects.
- Synergistic Effects: Research is ongoing to determine if it exhibits synergistic effects when combined with other therapeutic agents .
Several compounds share structural similarities with 2-(Piperazin-1-yl)thiazole hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate | 104481-24-5 | 0.58 | Contains a carboxylate group enhancing solubility |
| N-Ethylthiazol-2-amine hydrochloride | 90586-84-8 | 0.90 | Lacks the piperazine moiety; simpler structure |
| 2-Morpholinothiazol-4-amine hydrochloride | 170492-30-5 | 0.69 | Morpholine instead of piperazine; different activity profile |
| 4-(4-Chlorothiazol-2-yl)morpholine | 848841-68-9 | 0.67 | Chlorine substitution alters reactivity |
These compounds illustrate variations in functional groups and structural frameworks that influence their biological activities and applications.








